1H-Indole-2-carboxylic acid ((R)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-amide
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Overview
Description
Devazepide is a benzodiazepine derivative that acts as a selective cholecystokinin-A (CCK-A) receptor antagonist. Unlike typical benzodiazepines, it does not bind to GABA-A receptors. Instead, it is primarily used in scientific research to study the CCK-A receptor and its physiological and behavioral effects . Devazepide has been investigated for its potential therapeutic applications in treating gastrointestinal disorders, such as dyspepsia, gastroparesis, and gastric reflux .
Preparation Methods
Devazepide is synthesized in a manner similar to other benzodiazepines. The synthetic route involves the condensation of indole-2-carboxylic acid with (3S)-3-amino-1-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one . The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Devazepide undergoes various chemical reactions, including:
Oxidation: Devazepide can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in devazepide.
Substitution: Devazepide can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Devazepide has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of CCK-A receptor antagonists.
Medicine: Research has shown that devazepide can have anti-tumor effects on the growth of multiple types of human cancer, including bladder carcinoma.
Industry: Devazepide is used in the development of new drugs targeting the CCK-A receptor and related pathways.
Mechanism of Action
Devazepide exerts its effects by selectively binding to and antagonizing the CCK-A receptor. This receptor is involved in various physiological processes, including the regulation of appetite, gastric emptying, and pancreatic enzyme secretion . By blocking the action of cholecystokinin (CCK) at the CCK-A receptor, devazepide can modulate these processes. The molecular targets and pathways involved include the inhibition of CCK-induced signaling pathways, leading to changes in cellular responses .
Comparison with Similar Compounds
Devazepide is unique among benzodiazepines due to its selective action on the CCK-A receptor. Similar compounds include:
Lorglumide: Another selective CCK-A receptor antagonist with similar physiological effects.
Asperlicin: A non-peptidal CCK antagonist with a similar benzodiazepine ring system.
These compounds share some structural and functional similarities with devazepide but differ in their specific binding affinities and pharmacological profiles.
Properties
Molecular Formula |
C25H20N4O2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H20N4O2/c1-29-21-14-8-6-12-18(21)22(16-9-3-2-4-10-16)27-23(25(29)31)28-24(30)20-15-17-11-5-7-13-19(17)26-20/h2-15,23,26H,1H3,(H,28,30)/t23-/m0/s1 |
InChI Key |
NFHRQQKPEBFUJK-QHCPKHFHSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5 |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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